molecular formula C16H22ClN3O3 B2812199 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1197969-02-0

2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2812199
CAS No.: 1197969-02-0
M. Wt: 339.82
InChI Key: SMYWSMDOVRHCGT-UHFFFAOYSA-N
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Description

2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves the reaction of 2-chloro-4,5-dimethoxyaniline with N-(1-cyano-1,2-dimethylpropyl)acetamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide include:

    2-chloro-4,5-dimethoxyaniline: A precursor in the synthesis of the target compound.

    N-(1-cyano-1,2-dimethylpropyl)acetamide: Another precursor used in the synthesis.

    Other substituted anilines: Compounds with similar structures but different substituents, which may exhibit different chemical and biological properties.

Properties

IUPAC Name

2-(2-chloro-4,5-dimethoxyanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-10(2)16(3,9-18)20-15(21)8-19-12-7-14(23-5)13(22-4)6-11(12)17/h6-7,10,19H,8H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYWSMDOVRHCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC(=C(C=C1Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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